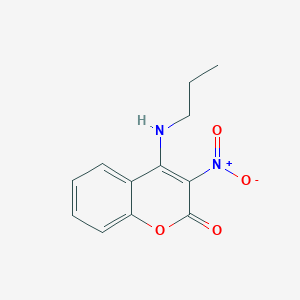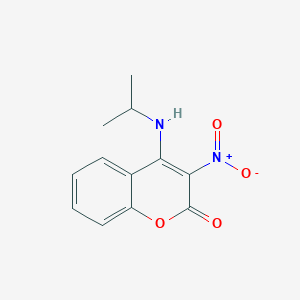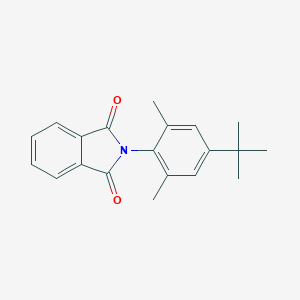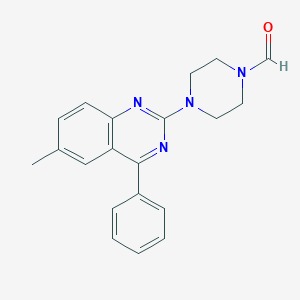
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
描述
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C20H20N4O It is characterized by a quinazoline core substituted with a phenyl group and a piperazine ring, which is further functionalized with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl group and the piperazine ring. The final step involves the functionalization of the piperazine ring with a carbaldehyde group.
Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of Piperazine Ring: The piperazine ring is formed through nucleophilic substitution reactions.
Functionalization with Carbaldehyde: The final step involves the oxidation of the piperazine ring to introduce the carbaldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents, acids, or bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups introduced at specific positions on the molecule.
科学研究应用
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function.
相似化合物的比较
Similar Compounds
4-(6-Methylquinazolin-2-yl)piperazine-1-carbaldehyde: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
4-(4-Phenylquinazolin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine: Lacks the carbaldehyde group, which may reduce its ability to form covalent bonds with proteins.
Uniqueness
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the quinazoline core, phenyl group, piperazine ring, and carbaldehyde group makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-7-8-18-17(13-15)19(16-5-3-2-4-6-16)22-20(21-18)24-11-9-23(14-25)10-12-24/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBDJZHWZQFXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE](/img/structure/B420682.png)
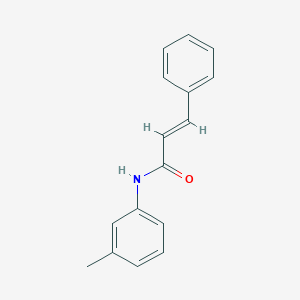
![S-(4-{[4-(cinnamoylsulfanyl)phenyl]sulfanyl}phenyl) 3-phenyl-2-propenethioate](/img/structure/B420684.png)
![4-Nitrophenyl 3-[(4-nitrophenoxy)sulfonyl]benzoate](/img/structure/B420686.png)
![4'-[(Phenylsulfonyl)oxy][1,1'-biphenyl]-4-yl benzenesulfonate](/img/structure/B420687.png)
![2-[4-(2,4-dipentylphenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B420688.png)
![5-chloro-2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B420696.png)
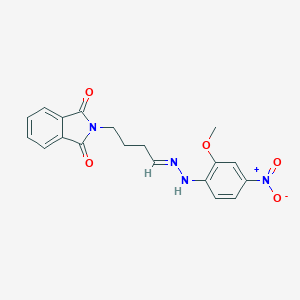
![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B420702.png)
